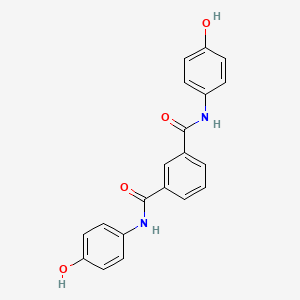
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a benzene ring through amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in the production of high-performance materials, such as polymers and coatings.
作用机制
The mechanism of action of N1,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target molecules, while the amide groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1,3-Bis(4-hydroxyphenoxy)benzene: Similar structure but with ether linkages instead of amide bonds.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the benzene-1,3-dicarboxamide core.
Resorcinol Bis(4-hydroxyphenyl) Ether: Similar to 1,3-Bis(4-hydroxyphenoxy)benzene but with different linkages.
Uniqueness
N~1~,N~3~-Bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide is unique due to its specific amide linkages, which confer distinct chemical and physical properties. These properties make it suitable for applications where stability and specific interactions are required.
属性
CAS 编号 |
1245-91-6 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-N,3-N-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-8-4-15(5-9-17)21-19(25)13-2-1-3-14(12-13)20(26)22-16-6-10-18(24)11-7-16/h1-12,23-24H,(H,21,25)(H,22,26) |
InChI 键 |
TVJTZXWUKGJXND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


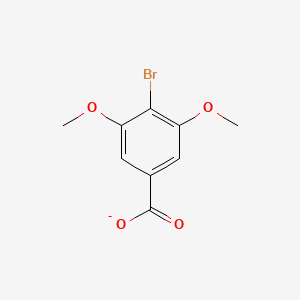
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
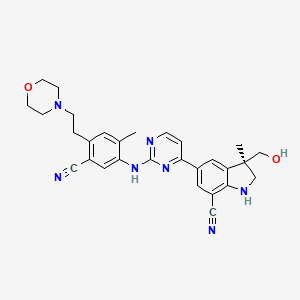
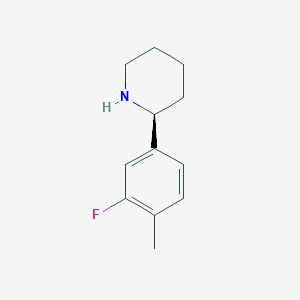
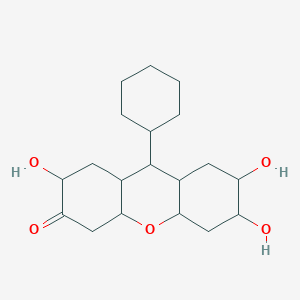
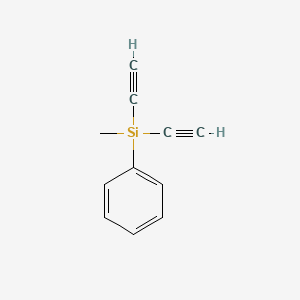

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)

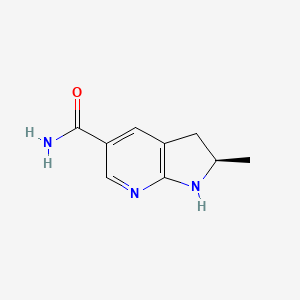
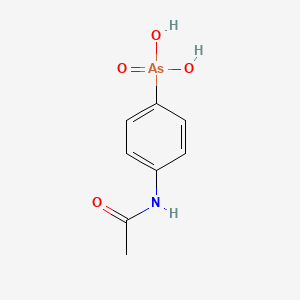
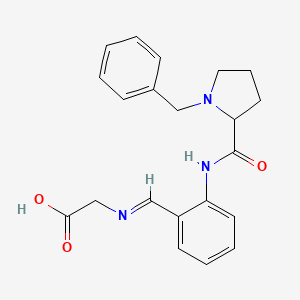
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
